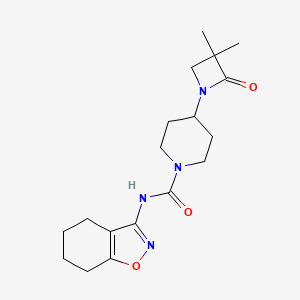

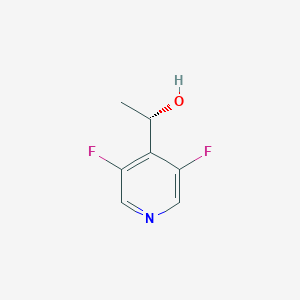

![molecular formula C19H23NO5S B2491580 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione CAS No. 478047-60-8](/img/structure/B2491580.png)

2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules like "2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione" often involves multi-step chemical reactions, incorporating elements such as sulfonyl groups and piperidine rings. Research by Goswami et al. (2022) demonstrates the synthesis of structurally related compounds through reactions involving 1,3-cyclohexanedione, substituted anilines, and catalysts like ethanol and piperidine (Goswami et al., 2022). Another study highlights the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in synthesizing cyclohexane-1,3-dione-2-spirocyclopropanes, offering insights into potential synthetic routes (Nambu et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is crucial for understanding their chemical behavior. Aydinli et al. (2010) detailed the crystal structures of related compounds, noting the chair conformation of cyclohexyl and piperidine rings, which is a common structural feature in such molecules (Aydinli, Sayil, & Ibiş, 2010). Another study by Khan et al. (2013) on similar compounds highlights the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its analogs include cycloadditions and nucleophilic substitutions. For instance, Ye et al. (2014) discussed a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to cyclic sulfoximines, showcasing the compound's reactivity in facilitating cycloadditions (Ye et al., 2014).

Applications De Recherche Scientifique

Chemoselective and Chemospecific Applications

Research demonstrates the use of cross-linked polystyrene divinyl benzene sulfonic acid (SPS) as a heterogeneous catalyst for chemospecific protection of one carbonyl group of two identical carbonyls of 1,3-cyclohexanedione derivatives (Verma, Sathe, & Kaushik, 2010).

Synthesis of Tetrahydroquinolinone and Nicotinonitrile Derivatives

Innovative rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones are observed in reactions involving 1,3-cyclohexanedione derivatives, suggesting its utility in synthesizing complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).

Catalytic Synthesis Applications

Silica-bonded S-sulfonic acid (SBSSA) catalyzed synthesis involving 1,3-cyclohexanedione derivatives for preparing chromene derivatives is another key application, showcasing its utility in facilitating complex organic reactions (Aswin et al., 2014).

Carbonylation Reactions

The compound's derivatives are studied in catalytic carbonylation reactions, highlighting its reactivity and usefulness in synthesizing diverse organic molecules (Besenyei et al., 2001).

Protection of Hydroxyl Groups

The compound is used in the protection of hydroxyl groups, a critical step in the synthesis of complex organic molecules, particularly in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).

Anticancer Agent Synthesis

The compound is synthesized as a precursor in developing potential anticancer agents, illustrating its significance in medicinal chemistry (Rehman et al., 2018).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 .

Mode of Action

These compounds likely interact with their targets (such as COX enzymes) and inhibit their activity, leading to their antimicrobial and anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX enzymes can affect the synthesis of prostaglandins, which are involved in inflammatory responses .

Result of Action

The inhibition of COX enzymes can lead to reduced inflammation and potentially antimicrobial effects .

Propriétés

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-13-5-7-15(8-6-13)26(24,25)20-11-9-14(10-12-20)19(23)18-16(21)3-2-4-17(18)22/h5-8,14,18H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJALNTXBNDVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3C(=O)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

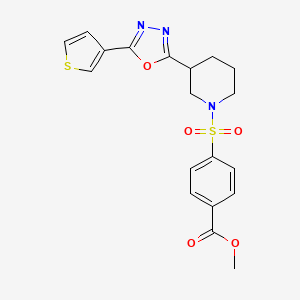

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)

![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)

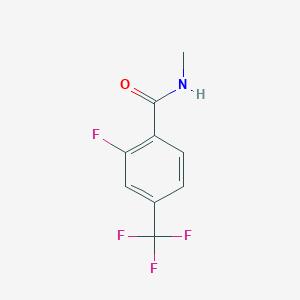

![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)